molecular formula C12H14N2O2 B240542 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide

Cat. No. B240542
M. Wt: 218.25 g/mol
InChI Key: BRMLJTJFDWQJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription initiation. It has been identified as a potential cancer therapeutic due to its ability to selectively inhibit the growth of cancer cells.

Mechanism of Action

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide selectively inhibits the initiation of RNA polymerase I transcription by binding to the DNA promoter sequence of the ribosomal DNA (rDNA) gene. This leads to the inhibition of ribosome biogenesis and protein synthesis, which are essential for cancer cell growth and proliferation. 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to have a number of biochemical and physiological effects. It inhibits the initiation of RNA polymerase I transcription, leading to the inhibition of ribosome biogenesis and protein synthesis. It induces DNA damage and activates the p53 pathway, leading to apoptosis in cancer cells. 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to have a low toxicity profile in normal cells, making it a promising cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide is its selectivity for cancer cells. It has been shown to have a low toxicity profile in normal cells, making it a promising cancer therapeutic. However, 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy. In addition, 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has poor solubility in water, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the study of 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide. One area of research is the identification of biomarkers that can predict response to 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide treatment. Another area of research is the development of combination therapies that can enhance the efficacy of 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide. In addition, there is ongoing research to develop more potent and selective inhibitors of RNA polymerase I transcription initiation. Overall, 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide shows promise as a cancer therapeutic, and further research is needed to fully understand its potential.

Synthesis Methods

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to form 4-(cyclopropylamino)-3-nitrobenzoic acid. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then coupled with N-methyl-4-aminobenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide.

Scientific Research Applications

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to selectively inhibit the growth of cancer cells by targeting RNA polymerase I transcription initiation. This leads to the inhibition of ribosome biogenesis and protein synthesis, which are essential for cancer cell growth and proliferation. 4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide has been shown to be effective against a wide range of cancer types, including breast, ovarian, pancreatic, and hematological cancers.

properties

Product Name

4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

4-(cyclopropanecarbonylamino)-N-methylbenzamide

InChI

InChI=1S/C12H14N2O2/c1-13-11(15)8-4-6-10(7-5-8)14-12(16)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,13,15)(H,14,16)

InChI Key

BRMLJTJFDWQJSZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.